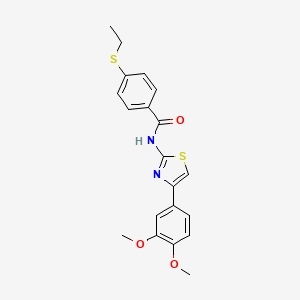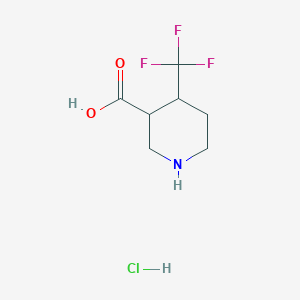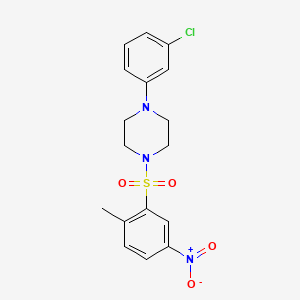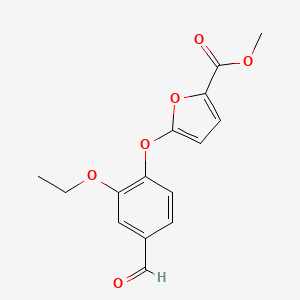![molecular formula C16H14N2O3S B3015349 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 921900-44-9](/img/structure/B3015349.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a cyano group, and a dimethylthiophen-2-yl group attached to an acetamide core .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and the general rules of organic chemistry. It contains a benzo[d][1,3]dioxol-5-yl group, a cyano group, and a dimethylthiophen-2-yl group attached to an acetamide core . The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, the cyano group can undergo reactions such as hydrolysis, reduction, and addition reactions. The acetamide group can participate in reactions such as hydrolysis and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Some properties such as melting point, boiling point, and density can be predicted using computational chemistry methods .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Talupur et al. (2021) synthesized derivatives involving tetrazol-thiophene carboxamides, which were characterized by various spectroscopic methods and evaluated for antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Chemical Properties
- Research by Duran and Canbaz (2013) focused on the acidity constants (pKa) of similar acetamide derivative compounds, indicating the importance of understanding the chemical properties of such molecules (Duran & Canbaz, 2013).
Potential as Antibacterial Agents
- Several studies have explored the potential of acetamide derivatives as antibacterial agents. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized compounds starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
- Yu et al. (2020) synthesized novel derivatives of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides with notable bioactivity against bacteria and algae (Yu, Li, Zhang, & Xu, 2020).
Antitumor and Anti-inflammatory Properties
- Compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide have been investigated for their potential antitumor properties. Yurttaş, Tay, and Demirayak (2015) reported significant anticancer activity in certain synthesized derivatives against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
- Nikalje, Hirani, and Nawle (2015) synthesized compounds for evaluating anti-inflammatory activity, providing insights into the potential therapeutic applications of such molecules (Nikalje, Hirani, & Nawle, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-16(12(9)7-17)18-15(19)6-11-3-4-13-14(5-11)21-8-20-13/h3-5H,6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMFDJRONTZOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3015269.png)

![Ethyl 4-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3015272.png)


![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)



![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)
![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)
![ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3015285.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/no-structure.png)
